3,5-Diethyl-1,2,4-trithiolane

Description

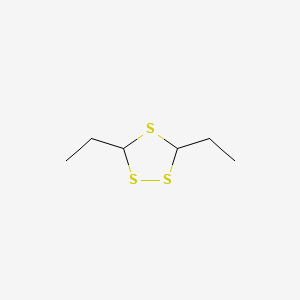

Structure

3D Structure

Properties

IUPAC Name |

3,5-diethyl-1,2,4-trithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXXXHMEBYGSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1SC(SS1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969922 | |

| Record name | 3,5-Diethyl-1,2,4-trithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, yellow liquid; Powerful, sulfureous aroma | |

| Record name | 3,5-Diethyl-1,2,4-trithiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1673/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in heptane and triacetin; insoluble in water, Soluble (in ethanol) | |

| Record name | 3,5-Diethyl-1,2,4-trithiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1673/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.147-1.160 | |

| Record name | 3,5-Diethyl-1,2,4-trithiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1673/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

54644-28-9 | |

| Record name | 3,5-Diethyl-1,2,4-trithiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054644289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diethyl-1,2,4-trithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Mechanistic Formation Pathways of 3,5 Diethyl 1,2,4 Trithiolane in Complex Matrices

Natural Abundance in Allium Species (e.g., Allium cepa L.)

3,5-Diethyl-1,2,4-trithiolane has been identified as a key volatile compound in several species within the Allium genus. uzh.ch Its presence is well-documented in onion (Allium cepa L.), including specific cultivars like 'Rossa di Tropea', as well as in leek, Welsh onions, scallions, chives, and shallots. researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net The compound, existing as cis and trans stereoisomers, is particularly noted as an important aroma-active component in cooked onions. researchgate.netvulcanchem.comnist.gov Studies have also detected it in the leaves of Allium cepa. researchgate.net The formation of sulfur rearrangement products like this compound can occur during the storage and pickling of onions. rothamsted.ac.ukmdpi.com

The concentration of this compound varies significantly among different Allium varieties and even within different processed forms of the same variety. A stable isotope dilution assay has been developed to accurately quantify its stereoisomers, revealing differing concentrations across various Allium species. researchgate.net

In a study on dried onion (Allium cepa L.), both cis and trans isomers were detected, with concentrations differing between various cuts. Onion flakes showed a higher relative abundance of both isomers compared to onion rings, suggesting that the physical processing of the onion influences the formation or retention of these compounds. nih.gov

Furthermore, research on 'Rossa di Tropea' onions showed that viral infection can impact the volatile profile. A notable increase in this compound was observed in virus-infected bulbs during postharvest storage compared to healthy ones. mdpi.com This suggests that plant stress factors can influence the biosynthetic pathways leading to this compound.

| Compound | Dried Onion Flakes (Relative Peak Area %) nih.gov | Dried Onion Rings (Relative Peak Area %) nih.gov | Healthy 'Rossa di Tropea' Onion (Adimensional Measure) mdpi.com | Infected 'Rossa di Tropea' Onion (Adimensional Measure) mdpi.com |

|---|---|---|---|---|

| cis-3,5-Diethyl-1,2,4-trithiolane | 0.84 | 0.63 | 32,382 | 72,591 |

| trans-3,5-Diethyl-1,2,4-trithiolane (B12789879) | 1.12 | 0.91 | - | - |

Thermal processing is a critical factor influencing the generation of this compound in Allium species. The compound is frequently identified in cooked and heat-prepared Allium products, indicating that heat is a key driver of its formation. vulcanchem.commdpi.com Research suggests a thermal enzymatic formation pathway for such heterocyclic sulfur compounds. researchgate.net

A detailed study on shallots (Allium cepa L. Aggregatum Group) demonstrated the profound effect of different processing methods on its organosulfide profile. researchgate.net While severe thermal treatments like boiling and autoclaving of whole shallots led to a loss of over 95% of organic polysulfides, the profile varied with the specific method. Notably, hydrodistillation, a process involving heat, resulted in significantly larger peak areas for both cis- and trans-3,5-diethyl-1,2,4-trithiolane compared to solvent extraction methods. researchgate.net This highlights that the conditions of thermal processing, including the presence of water and the specific temperature, are crucial determinants of the final concentration of this compound. The processing pH also plays a role, with higher concentrations of cyclic organosulfides like trithiolanes found at acidic to neutral pH levels. researchgate.net

| Processing Method | Effect on Organosulfide Content | Observation for Trithiolanes |

|---|---|---|

| Solvent Extraction | Baseline for comparison | Detected |

| Hydrodistillation | Alters profile compared to solvent extraction | Notably larger peak areas for cis/trans isomers |

| Freeze-Drying | Retained the majority of organosulfides | Concentration largely preserved |

| Boiling / Autoclaving (Crushed) | 76-80% loss of organosulfides | Significantly reduced |

| Boiling / Autoclaving (Whole) | >95% loss of organosulfides | Almost completely lost |

Identification in Other Biogenic Sources (e.g., Essential Oils)

Beyond the Allium genus, this compound has been identified in other natural sources. It has been reported as a constituent of the seeds of the neem tree (Azadirachta indica). nih.gov It is also found in the steam volatile essential oils of Allium species, such as chives (Allium schoenoprasum L.) and shallots. uzh.chresearchgate.netresearchgate.net Its presence in these essential oils underscores its role as a potent, volatile aroma compound derived from biogenic precursors.

Elucidation of Formation Mechanisms

The formation of this compound is not a direct biosynthetic process but rather the result of chemical reactions occurring during the degradation of primary metabolites, often initiated by heat.

A primary pathway for the formation of this compound is the thermal degradation of sulfur-containing amino acids. mdpi.com Research has shown that the isomers of this compound are formed from the thermal degradation of L-cysteine. researchgate.netresearchgate.net

The general mechanism is understood to involve the breakdown of amino acids like cysteine or the tripeptide glutathione (B108866) to release hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃). researchgate.netresearchwithrutgers.com This is followed by the reaction of H₂S with aldehydes. For the diethyl-substituted trithiolane, the required aldehyde is propanal. The reaction between propanal and hydrogen sulfide, likely involving intermediate steps, leads to the cyclization that forms the five-membered 1,2,4-trithiolane (B1207055) ring structure with ethyl groups at the 3 and 5 positions. mdpi.com This is analogous to the formation of its well-studied counterpart, 3,5-dimethyl-1,2,4-trithiolane (B1582227), which is a major product from the thermal degradation of glutathione and is formed from the reaction of H₂S with acetaldehyde (B116499). researchwithrutgers.comanimbiosci.orgresearchgate.net

In addition to amino acid degradation, products from lipid degradation can also serve as crucial precursors for alkyl-substituted trithiolanes. The thermal and oxidative degradation of lipids generates a variety of short-chain aldehydes. animbiosci.org For instance, the formation of 3-methyl-5-butyl-1,2,4-trithiolane and 3-methyl-5-pentyl-1,2,4-trithiolane in fried chicken has been linked to the lipid-derived aldehydes pentanal and hexanal, respectively. animbiosci.org

Following this logic, propanal, the aldehyde precursor for this compound, can also be generated through the oxidation and degradation of fatty acids. Therefore, in complex food matrices where both sulfur-containing amino acids and lipids are present, the formation of this trithiolane can be fueled by precursors from both sources, which react together under thermal stress to generate the final aroma compound.

Proposed Formation Routes via Thiol Intermediates (e.g., bis-(1-sulfanylpropyl)sulfide)

The formation of this compound, a significant sulfur-containing aroma compound found in various foods like onion and garlic, can occur through pathways involving key thiol intermediates. researchgate.netresearchgate.netwikipedia.org Research has suggested a specific route that proceeds through the formation of bis-(1-sulfanylpropyl)sulfide. researchgate.netresearchgate.net This pathway is particularly relevant in the chemistry of Allium species. researchgate.netnih.gov

The initial step in this proposed mechanism involves the reaction between propanal and hydrogen sulfide. researchgate.net This reaction generates several impactful flavor compounds, including 1,1-propanedithiol (B8562081) and the isomers of bis-(1-sulfanylpropyl)sulfide. researchgate.net The subsequent transformation of bis-(1-sulfanylpropyl)sulfide is considered a direct route to the formation of this compound. researchgate.netresearchgate.net This reaction pathway highlights the importance of simple aldehydes and sulfur sources in generating complex heterocyclic sulfur compounds that contribute significantly to food aromas. researchgate.net

Further reactions can occur when other thiols are present. For instance, the addition of thiol compounds to reaction mixtures containing propanal and hydrogen sulfide can lead to the formation of various 1-alkylsulfanyl-1-alkanethiols, such as 1-propylsulfanyl-1-propanethiol and 1-methylsulfanyl-1-propanethiol. researchgate.net

Table 1: Key Intermediates in the Formation of this compound via Thiol Intermediates

| Precursor/Intermediate | Role in Formation Pathway | Reference |

| Propanal | Reacts with hydrogen sulfide to initiate the pathway. | researchgate.net |

| Hydrogen Sulfide | Primary sulfur source reacting with propanal. | researchgate.net |

| bis-(1-sulfanylpropyl)sulfide | A key intermediate that leads to the final trithiolane structure. | researchgate.netresearchgate.net |

| 1,1-propanedithiol | Another compound formed from the reaction of propanal and hydrogen sulfide. | researchgate.net |

Contributions from Maillard Reaction Product Interactions

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a primary route for the formation of numerous flavor and aroma compounds, including sulfur-containing heterocycles. ntou.edu.twnih.govfrontiersin.org The formation of this compound has been identified as a product of these intricate interactions. wikipedia.orgresearchgate.net

L-cysteine, a sulfur-containing amino acid, is a crucial precursor in this process. ntou.edu.twresearchgate.net During thermal processing, L-cysteine can degrade to produce hydrogen sulfide (H₂S) and other reactive fragments. nih.govresearchgate.net Research on model systems has shown that heating L-cysteine, either alone or with other components like ascorbic acid, can generate both cis- and trans-isomers of this compound. researchgate.net The German Wikipedia entry for the compound also notes its formation from the decomposition of ascorbic acid in the presence of cysteine during Maillard reactions. wikipedia.org

The formation of the closely related compound, 3,5-dimethyl-1,2,4-trithiolane, in Maillard reactions provides further insight. It is proposed to form from the reaction of acetaldehyde with hydrogen sulfide, both of which are degradation products of precursors like L-cysteine. ntou.edu.tw By analogy, the formation of this compound likely involves propanal reacting with hydrogen sulfide, with these reactants originating from the degradation of amino acids and sugars during the Maillard reaction. researchgate.net The Maillard reaction is a key pathway for generating sulfur volatiles, with cysteine being the most significant precursor for these compounds. ntou.edu.tw

Table 2: Precursors and Conditions for Maillard Reaction Formation of this compound

| Precursor | Reaction Condition | Product(s) | Reference |

| L-cysteine | Thermal degradation | cis- and trans-3,5-diethyl-1,2,4-trithiolane, Hydrogen Sulfide | researchgate.net |

| L-cysteine and L-ascorbic acid | Heated in phosphate-buffered solution (pH 8) at 140°C | cis- and trans-3,5-diethyl-1,2,4-trithiolane | wikipedia.orgresearchgate.net |

| Amino Acids and Reducing Sugars | Thermal processing (general) | Maillard Reaction Products (MRPs), including sulfur compounds | nih.govfrontiersin.org |

Synthetic Methodologies and Stereochemical Control in the Preparation of 3,5 Diethyl 1,2,4 Trithiolane

Historical and Classical Synthetic Approaches for Dialkyl-1,2,4-trithiolanes

The foundational methods for preparing dialkyl-1,2,4-trithiolanes have paved the way for the synthesis of specific derivatives like 3,5-diethyl-1,2,4-trithiolane. These classical routes typically involve the reaction of simple precursors to form the trithiolane ring.

Condensation Reactions with Aldehydes and Sulfur Sources

A well-established method for synthesizing 1,2,4-trithiolanes is the condensation of aldehydes with sulfur-containing reagents. mdpi.com The reaction of propanal with hydrogen sulfide (B99878) is a known pathway to produce a mixture of cis- and trans-3,5-diethyl-1,2,4-trithiolane (B12789879). researchgate.netiastate.edu This reaction is often catalyzed by acid and proceeds through the formation of intermediate sulfur-containing compounds. The self-condensation of propanal can also lead to precursors that react with hydrogen sulfide to form the trithiolane ring. researchgate.net Another approach involves reacting propanal with an aqueous solution of ammonium (B1175870) sulfide and elemental sulfur. acs.org However, these methods often result in complex mixtures of sulfur compounds and may have low yields of the desired trithiolane. unifi.it

| Reactants | Reagents/Conditions | Products | Key Observations |

| Propanal, Hydrogen Sulfide | Acid Catalyst | cis- and trans-3,5-Diethyl-1,2,4-trithiolane | Formation of a mixture of stereoisomers. researchgate.netiastate.edu |

| Propanal | Aqueous Ammonium Sulfide, Elemental Sulfur | cis- and trans-3,5-Diethyl-1,2,4-trithiolane | A direct route to the target compound. acs.org |

Enamine-Mediated Synthetic Routes

Enamines, which are nitrogen analogs of enols, serve as versatile intermediates in organic synthesis and have been utilized in the preparation of 1,2,4-trithiolanes. scripps.edu The synthesis can be carried out by first reacting an aldehyde, such as isovaleraldehyde, with a dialkyl amine to form an enamine. google.comgoogle.com This enamine is then reacted with hydrogen sulfide to form a mercaptan, which is subsequently oxidized to a disulfide. google.comgoogle.com Further reaction with hydrogen sulfide and subsequent cyclization yields the 3,5-dialkyl-1,2,4-trithiolane. google.comgoogle.com This multi-step process offers an alternative to direct condensation but can be lengthy.

Advanced and Controlled Synthetic Strategies

More contemporary research has aimed at developing synthetic methods that provide better control over the yield, purity, and stereochemistry of this compound. These strategies often involve the use of specific precursors and optimized reaction conditions.

Reaction of 1,3,5-Trithianes with Sulfur Monochloride and Sodium Sulfide

A significant advancement in the synthesis of 3,5-disubstituted-1,2,4-trithiolanes is the reaction of 2,4,6-trisubstituted-1,3,5-trithianes with sulfur monochloride (S₂Cl₂) and sodium sulfide (Na₂S). unifi.itresearchgate.net This method provides a more controlled route to compounds like this compound from its corresponding precursor, 2,4,6-triethyl-1,3,5-trithiane. unifi.it

The success of this synthetic approach is highly dependent on carefully controlled reaction conditions. unifi.it The choice of solvent, reaction temperature, and the stoichiometry of the reagents are critical factors that have been optimized to maximize the yield and purity of the final product. unifi.it For instance, the reaction is typically carried out at low temperatures, such as -10°C, in a solvent like dimethylformamide (DMF). unifi.it

| Parameter | Condition | Effect |

| Precursor | 2,4,6-Triethyl-1,3,5-trithiane | Starting material for the synthesis of this compound. unifi.it |

| Reagents | Sulfur Monochloride (S₂Cl₂), Sodium Sulfide (Na₂S) | Used to transform the 1,3,5-trithiane (B122704) into the 1,2,4-trithiolane (B1207055). unifi.it |

| Solvent | Dimethylformamide (DMF) | Provides a suitable medium for the reaction. unifi.it |

| Temperature | -10°C | Helps to control the reaction and minimize side products. unifi.it |

To enhance the practicality of this method, a one-pot synthesis has been developed. unifi.it This approach avoids the isolation of the intermediate α,α'-dichloro sulfide, which can be unstable. unifi.it In the one-pot procedure, after the formation of the dichloro sulfide intermediate from the reaction of the 1,3,5-trithiane with S₂Cl₂, sodium sulfide is added directly to the reaction mixture. unifi.it This in-situ addition facilitates the cyclization to the 1,2,4-trithiolane. unifi.it For the synthesis of 3,5-dimethyl-1,2,4-trithiolane (B1582227), this one-pot method resulted in a significantly improved yield of 73%, producing a nearly pure compound as a mixture of cis and trans isomers. unifi.it

Cyclization of α,α'-Dichlorodialkyl Disulfides with Nucleophilic Sulfur Reagents

A significant synthetic route to 3,5-dialkyl-1,2,4-trithiolanes, including the diethyl derivative, involves the reaction of α,α'-dichlorodialkyl disulfides with a nucleophilic sulfur source. uzh.ch This method provides a direct pathway to the trithiolane ring system. The process begins with the chlorination of a dialkyl disulfide, such as diethyl disulfide, to form the intermediate α,α'-dichlorodialkyl disulfide. uzh.ch This reactive intermediate is then treated with a sulfur nucleophile, typically sodium sulfide (Na₂S), to induce cyclization. uzh.chunifi.it

The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. uzh.ch The sulfide ion acts as a nucleophile, displacing the chloride ions and inserting the final sulfur atom to form the stable five-membered 1,2,4-trithiolane ring. uzh.chunifi.it This approach has been successfully applied to synthesize various 3,5-dialkyl-1,2,4-trithiolanes, yielding mixtures of cis and trans isomers. uzh.ch

To avoid the manipulation of the potentially unstable dichlorosulfide intermediate, a one-pot reaction can be performed. unifi.it In this variation, after the formation of the α,α'-dichlorodialkyl disulfide, the reaction mixture is diluted with DMF, cooled, and then sodium sulfide is added directly to complete the cyclization under mild conditions. unifi.it

Table 1: Synthesis of this compound via Cyclization

| Precursor | Reagents | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| α,α'-Dichlorodiethyl disulfide | 1. Cl₂; 2. Na₂S | 1. CCl₄; 2. DMF | Room Temperature | This compound (cis/trans mixture) | 21-57% (for various alkyls) | uzh.ch |

Methodologies for Stereoisomer Generation and Separation

The synthesis of this compound typically results in the formation of stereoisomers: a cis (meso) isomer and a pair of trans enantiomers. thegoodscentscompany.com The generation and subsequent separation of these isomers are critical for studying their individual properties.

Factors Influencing Cis/Trans Stereochemistry in Ring Formation

The stereochemical outcome of the 1,2,4-trithiolane ring formation is influenced by several factors, often resulting in a mixture of cis and trans diastereomers. uzh.chunifi.it While detailed mechanistic studies specifically for this compound are not extensively documented, general principles of stereocontrol in cyclization reactions apply.

The reaction conditions during synthesis can affect the diastereomeric ratio. In synthetic preparations, the trans form may dominate under specific, albeit often unspecified, conditions. The choice of solvent, reaction temperature, and the nature of the reagents and intermediates can all play a role in the thermodynamic and kinetic control of the cyclization, thereby influencing which isomer is preferentially formed. For instance, syntheses starting from aldehydes and hydrogen sulfide are known to produce mixtures of cis- and trans-3,5-dialkyl-1,2,4-trithiolanes. uzh.ch The interplay between steric hindrance of the ethyl groups and the conformational dynamics of the reaction intermediates during ring closure is a key determinant of the final cis/trans ratio.

Furthermore, the isomeric ratio is not only a feature of synthetic routes but is also observed in nature. For example, in biological systems like the bacterium Clostridioides difficile, the relative abundance of cis- and trans-3,5-dimethyl-1,2,4-trithiolane was found to be dependent on the concentration of cysteine in the growth medium, highlighting that the chemical environment significantly influences stereoisomer formation. frontiersin.org

Preparative Chromatographic Techniques for Diastereoisomer Isolation

Given that syntheses typically yield diastereomeric mixtures, chromatographic methods are essential for their isolation. The separation of cis and trans isomers of this compound can be achieved using various preparative techniques.

Preparative Column Chromatography: A common and fundamental technique for separating diastereomers is preparative column chromatography using a standard stationary phase like silica (B1680970) gel. nih.govgoogle.com Diastereomers have different physical properties, which leads to differential interaction with the stationary phase, allowing for their separation. The choice of eluent (mobile phase) is optimized to achieve the best possible resolution between the cis and trans isomers. nih.gov

Preparative Gas-Liquid Chromatography (GLC): For volatile compounds like trithiolanes, preparative GLC is a viable option for isolation. google.com In this method, the mixture is vaporized and passed through a column. Separation is based on the differential partitioning of the isomers between the mobile gas phase and the stationary liquid phase. By collecting the fractions as they elute, pure isomers can be obtained.

Enantioselective Gas Chromatography: While often used for analytical quantitation, the principles of enantioselective chromatography are crucial for separating the trans enantiomers from each other. acs.orgresearchgate.net This advanced technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer. dokumen.pub For this compound, a powerful method for the simultaneous separation of the cis isomer and both trans enantiomers has been developed using enantioselective, two-dimensional gas chromatography-mass spectrometry (GC-MS). acs.orgresearchgate.net Although primarily an analytical tool, similar chiral phases can be employed in preparative-scale chiral GC or High-Performance Liquid Chromatography (HPLC) to isolate the individual stereoisomers in larger quantities. nih.gov

Table 2: Chromatographic Techniques for Stereoisomer Separation

| Technique | Stationary Phase | Principle of Separation | Application | Reference |

|---|---|---|---|---|

| Preparative Column Chromatography | Silica Gel | Differential adsorption of diastereomers | Isolation of cis/trans isomers | nih.gov, google.com |

| Preparative Gas-Liquid Chromatography (GLC) | Liquid phase on an inert solid support | Differential partitioning based on volatility and polarity | Isolation of volatile cis/trans isomers | google.com |

Chemical Reactivity, Transformation Dynamics, and Coordination Chemistry of 3,5 Diethyl 1,2,4 Trithiolane

Reactivity Governed by Labile Sulfur-Sulfur Bonds

This inherent weakness is a key factor in the thermal and photochemical reactions of these compounds. The cleavage of the S-S bond is often the initial step in reactions leading to ring-opening and the formation of reactive intermediates. uzh.ch For instance, the sulfur atoms in the trithiolane ring can engage in weak non-covalent interactions, which can influence the crystal packing and potentially the reactivity of the molecule. The reactivity is also influenced by the substituents on the carbon atoms of the ring. In the case of 3,5-diethyl-1,2,4-trithiolane, the ethyl groups can exert steric and electronic effects that modulate the reactivity of the heterocyclic core.

Mechanistic Studies of Oxidation and Reduction Processes

The sulfur atoms in this compound can exist in various oxidation states, making the compound susceptible to both oxidation and reduction.

Oxidation: General studies on 1,2,4-trithiolanes indicate that they can be oxidized by various oxidizing agents. For example, the oxidation of the parent 1,2,4-trithiolane (B1207055) can lead to the formation of isomeric 1- and 4-oxides. uzh.ch While detailed mechanistic studies specifically for this compound are not extensively documented in the available literature, research on the analogous 3,5-dimethyl-1,2,4-trithiolane (B1582227) shows it undergoes oxidation to form sulfoxides and sulfones. The mechanism likely involves the nucleophilic attack of the sulfur atom on the oxidizing agent. The presence of multiple sulfur atoms allows for the formation of various isomeric oxides.

Reduction: Similarly, the reduction of 1,2,4-trithiolanes can be achieved using common reducing agents. The reduction of 3,5-dimethyl-1,2,4-trithiolane can be accomplished with agents like lithium aluminum hydride or sodium borohydride. The process involves the cleavage of the sulfur-sulfur and carbon-sulfur bonds. The reduction of this compound with a reagent like Raney Nickel would be expected to lead to the complete removal of sulfur and the formation of hexane, demonstrating the foundational carbon skeleton. uzh.ch

The table below summarizes the expected products from the oxidation and reduction of this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagent Example | Expected Major Product(s) |

| Oxidation | m-CPBA | This compound-1-oxide, this compound-4-oxide |

| Reduction | LiAlH4 | Mixture of sulfur-containing aliphatic compounds |

| Desulfurization | Raney Ni | n-Hexane |

Investigation of Substitution Reactions

Substitution reactions at the carbon atoms of the this compound ring are not a major focus of the available literature, which primarily concentrates on the reactivity of the sulfur atoms and the ring system as a whole. However, related trithiolane derivatives have been shown to undergo substitution under certain conditions. For instance, treatment of 3,5-bismethylene-1,2,4-trithiolane derivatives with bromine can result in the substitution of vinylic hydrogen atoms. cdnsciencepub.com It is conceivable that under radical conditions, substitution at the ethyl groups of this compound could occur, but specific studies are lacking. The primary reactivity of the trithiolane ring itself, particularly cleavage and rearrangement, tends to dominate over substitution at the alkyl side chains.

Thermal Decomposition and Retro-Cycloaddition Reactions

A hallmark of the reactivity of 1,2,4-trithiolanes, including the 3,5-diethyl derivative, is their propensity to undergo thermal decomposition. uzh.chresearchgate.net This process typically occurs through a retro-cycloaddition reaction, a pathway that highlights the dynamic nature of the trithiolane ring.

Upon heating, either in solution or in the gas phase, 1,2,4-trithiolanes undergo a [3+2]-cycloelimination reaction. uzh.chresearchgate.net This reaction leads to the formation of a thiocarbonyl compound and a highly reactive thiocarbonyl S-sulfide (also known as a thiosulfine). researchgate.net For this compound, this decomposition would yield propanal thioaldehyde (a thiocarbonyl) and its corresponding S-sulfide.

The generated thiocarbonyl S-sulfides are sulfur-centered 1,3-dipoles and are valuable synthetic intermediates. researchgate.net They are highly reactive and can be trapped in situ by various dipolarophiles. For example, in the presence of an activated acetylene, they undergo a [3+2] cycloaddition to form 1,2-dithioles. researchgate.net If another thioketone is present, a new, potentially unsymmetrical, 1,2,4-trithiolane can be formed. uzh.ch This reactivity makes 1,2,4-trithiolanes useful precursors for the synthesis of other sulfur-containing heterocycles.

The thiocarbonyl S-sulfides generated from the thermal decomposition of 1,2,4-trithiolanes are believed to exist in equilibrium with the corresponding dithiiranes, which are three-membered rings containing two sulfur atoms. uzh.chresearchgate.net This equilibrium between the open 1,3-dipolar form (thiocarbonyl S-sulfide) and the closed cyclic form (dithiirane) is a key aspect of their chemistry. researchgate.net While dithiiranes are generally unstable, some sterically hindered derivatives have been isolated. acs.org In the case of this compound, the equilibrium would lie between propanal thioaldehyde S-sulfide and 3-ethyl-dithiirane, although the isolation of the latter would be challenging due to its high reactivity.

Organometallic Chemistry of 1,2,4-Trithiolanes

The sulfur atoms of the 1,2,4-trithiolane ring, with their available lone pairs of electrons, can act as ligands for transition metals, leading to the formation of organometallic complexes. Both intact 1,2,4-trithiolanes and the reactive species generated from their thermal decomposition can react with low-valent metal complexes. uzh.chresearchgate.net

Reactions with platinum complexes, such as (PPh₃)₂Pt(η²-C₂H₄), have been shown to proceed via insertion of the platinum atom into the S-S bond of the trithiolane ring, leading to the formation of platinathiirane complexes. researchgate.net

Similarly, reactions of 1,2,4-trithiolanes with iron carbonyls, like Fe₂(CO)₉ or Fe₃(CO)₁₂, have been studied. uzh.ch These reactions can yield complex iron-sulfur clusters. For instance, the reaction of the parent 1,2,4-trithiolane with Fe₂(CO)₉ results in a complex where a Fe₂(CO)₆ unit is inserted into the S-S bond. uzh.ch In some cases, the thermal lability of the trithiolane leads to the formation of complexes containing the thiocarbonyl fragment. uzh.ch These iron-sulfur clusters are of interest as synthetic models for the active sites of [Fe,Fe]-hydrogenases. uzh.chresearchgate.net

While specific studies detailing the reaction of this compound with organometallic reagents are not prominent in the reviewed literature, it is expected to exhibit similar reactivity to other 3,5-dialkyl-1,2,4-trithiolanes, serving as a source of sulfur ligands for the formation of novel organometallic structures.

Complexation with Transition Metal Centers (e.g., Platinum, Iron)

The coordination chemistry of 1,2,4-trithiolanes, including the 3,5-diethyl derivative, is a subject of scientific inquiry, particularly their reactions with low-valent platinum and iron compounds. uzh.ch These reactions typically result in the formation of sulfur-metal complexes. uzh.ch The reactivity of the trithiolane ring is influenced by the nature of the substituents and the metal center.

Complexation with Platinum:

While specific studies detailing the complexation of this compound with platinum are not extensively documented in publicly available research, the general reactivity of 1,2,4-trithiolanes with platinum(0) complexes has been described. uzh.ch For instance, reactions of tetra-aryl substituted 1,2,4-trithiolanes with platinum(0) phosphine (B1218219) complexes have been shown to yield platinathiirane and dithiolato-complexes. uzh.ch It is plausible that this compound would exhibit analogous reactivity, where the platinum(0) center inserts into a sulfur-sulfur bond of the trithiolane ring. The specific products and their yields would likely depend on the reaction conditions and the phosphine ligands on the platinum center.

Complexation with Iron:

The reactions of 1,2,4-trithiolanes with iron carbonyls, such as diiron nonacarbonyl (Fe₂(CO)₉) and triiron dodecacarbonyl (Fe₃(CO)₁₂), are of significant interest as they lead to the formation of iron-sulfur clusters. uzh.ch A general reaction scheme has been proposed for the interaction of 3,5-dialkyl-1,2,4-trithiolanes, including the diethyl derivative (where R¹=R²=Et), with Fe₂(CO)₉. This reaction is suggested to produce a mixture of thiadithiolato complexes, [Fe₂{(µ-SC(H)Et)₂S}(CO)₆], and 1,1-dithiolato complexes, [Fe₂(µ-S₂C(H)Et)(CO)₆]. db-thueringen.denih.gov

These iron-sulfur clusters are of considerable interest due to their relevance as structural models for the active sites of certain metalloenzymes. uzh.ch

Table 1: General Reactivity of 3,5-Dialkyl-1,2,4-trithiolanes with Iron Carbonyls

| Reactant | Iron Carbonyl Reagent | General Product Types | Reference |

| 3,5-Dialkyl-1,2,4-trithiolane | Fe₂(CO)₉ | Thia-dithiolato and 1,1-dithiolato diiron hexacarbonyl complexes | db-thueringen.denih.gov |

| 3,5-Dialkyl-1,2,4-trithiolane | Fe₃(CO)₁₂ | Iron-sulfur clusters | uzh.ch |

Note: This table represents generalized reactivity for the class of 3,5-dialkyl-1,2,4-trithiolanes as specific detailed data for the 3,5-diethyl derivative is limited.

Application as Structural Models for Metallosulfur Enzymes (e.g., [Fe,Fe]-Hydrogenase Mimics)

A significant application of the coordination chemistry of 1,2,4-trithiolanes is in the synthesis of structural models for the active sites of metallosulfur enzymes, most notably [Fe,Fe]-hydrogenases. uzh.ch These enzymes are highly efficient catalysts for the production and consumption of molecular hydrogen. Their active site, known as the H-cluster, features a unique diiron center bridged by a dithiolate ligand and coordinated by carbon monoxide (CO) and cyanide (CN⁻) ligands. acs.org

The reaction of 1,2,4-trithiolanes with iron carbonyls provides a pathway to synthesize diiron dithiolato complexes that mimic the structural core of the H-cluster. uzh.ch The trithiolane serves as a source of the dithiolate bridge. While the general principle of using 1,2,4-trithiolanes for this purpose is established, specific research detailing the use of this compound as the precursor for [Fe,Fe]-hydrogenase models is not prominently featured in the scientific literature. uzh.chresearchgate.net The focus has often been on other substituted trithiolanes. db-thueringen.de

The iron-sulfur clusters generated from these reactions are studied to understand the structure, bonding, and reactivity of the native enzyme's active site. uzh.ch These synthetic analogues allow for systematic variations of the ligand environment, providing insights into the electronic and steric factors that influence the catalytic activity of [Fe,Fe]-hydrogenases. db-thueringen.de

Advanced Analytical Methodologies for the Characterization and Quantitation of 3,5 Diethyl 1,2,4 Trithiolane

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analyzing complex volatile mixtures containing 3,5-diethyl-1,2,4-trithiolane. The choice of technique is dictated by the complexity of the sample matrix and the analytical objective, whether it is routine quantification, isomeric separation, or the analysis of related precursor molecules.

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity. The compound, which exists as cis and trans diastereomers, can be effectively separated from complex matrices such as food extracts and essential oils. For enhanced separation, especially in exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly increased peak capacity and resolution. By employing two columns with different stationary phase selectivities (an orthogonal system), co-eluting compounds in the first dimension can be separated in the second dimension. While specific applications of GC×GC for this compound are not widely documented, its utility has been demonstrated for analogous compounds like 2,5-dimethyl-1,3,4-trithiolane in intricate samples, showcasing its immense potential for resolving trace analytes in challenging matrices.

The retention index (RI) is a critical parameter for the tentative identification of compounds in GC. It normalizes retention times relative to a series of n-alkane standards, making data more reproducible across different instruments and analytical conditions. The RI of this compound isomers has been characterized on a range of stationary phases with varying polarities. This data is indispensable for distinguishing the cis and trans isomers and confirming their presence in samples. On non-polar phases, such as those coated with dimethylpolysiloxane (e.g., HP-1, Ultra-1, SPB-1), the isomers elute based primarily on their boiling points and molecular shape. On polar phases, such as those containing polyethylene glycol (e.g., HP-Innowax, DB-Wax) or free fatty acid phase (FFAP), interactions between the sulfur atoms and the stationary phase significantly influence retention, often leading to higher RI values and altered elution orders.

| Isomer | Stationary Phase (Active Phase) | Column Type | Retention Index (RI) | Reference |

|---|---|---|---|---|

| trans-3,5-Diethyl-1,2,4-trithiolane (B12789879) | HP-Innowax (Polyethylene glycol) | Polar | 1811 | |

| trans-3,5-Diethyl-1,2,4-trithiolane | TC-FFAP (Free fatty acid phase) | Polar | 1797 | |

| This compound (isomer not specified) | DB-Wax (Polyethylene glycol) | Polar | 1751 | |

| This compound (isomer not specified) | FFAP (Free fatty acid phase) | Polar | 1740 | |

| This compound (isomer not specified) | VF-5 (5% Phenyl-methylpolysiloxane) | Non-polar | 1359 | |

| trans-3,5-Diethyl-1,2,4-trithiolane | (Semi-standard non-polar) | Non-polar | 1333 | |

| This compound (isomer not specified) | SPB-1 (Dimethylpolysiloxane) | Non-polar | 1322 | |

| This compound (isomer not specified) | HP-1 (Dimethylpolysiloxane) | Non-polar | 1307 | |

| This compound (isomer not specified) | Ultra-1 (Dimethylpolysiloxane) | Non-polar | 1293 |

Chirality is a key aspect of many flavor compounds, as different enantiomers can exhibit distinct sensory properties. The this compound molecule possesses two stereocenters at the C3 and C5 positions. This gives rise to a meso compound (the cis isomer) and a pair of enantiomers (the trans-R,R and trans-S,S isomers). The separation of these enantiomers requires a chiral stationary phase (CSP). While specific studies detailing the enantiomeric resolution of trans-3,5-diethyl-1,2,4-trithiolane are not prevalent, the separation is theoretically achievable using gas chromatography. Cyclodextrin derivatives, such as those based on beta-cyclodextrin, are widely used as CSPs for resolving a broad range of chiral molecules. These phases form transient diastereomeric complexes with the enantiomers, leading to differences in retention times and enabling their separation and quantification.

High-Performance Liquid Chromatography (HPLC) is generally employed for the analysis of non-volatile, high-molecular-weight, or thermally labile compounds. The direct analysis of the volatile this compound is not a typical application for HPLC. Likewise, its primary chemical precursors, propanal and hydrogen sulfide (B99878), are gases or highly volatile liquids unsuitable for conventional HPLC analysis. However, HPLC can be a valuable tool for studying reactions involving the trithiolane ring or for analyzing non-volatile derivatives or reaction products. For instance, studies on the reaction of the related 1,2,4-trithiolane (B1207055) with glutathione (B108866) to produce H₂S have utilized HPLC and LC-MS to monitor the reaction and characterize the resulting glutathione-sulfide conjugates.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the definitive method for the structural elucidation and confirmation of this compound. It provides information on the molecular weight and the fragmentation pattern, which serves as a chemical fingerprint for the compound.

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules, resulting in extensive and reproducible fragmentation. The EI mass spectra of cis- and trans-3,5-diethyl-1,2,4-trithiolane are characterized by a low-abundance molecular ion (M⁺˙) at m/z 180 and several key fragment ions. The fragmentation pattern is dominated by cleavages within the trithiolane ring and the loss of the ethyl side chains. Common fragments include the loss of an ethyl radical ([M-C₂H₅]⁺ at m/z 151), the loss of a thioethyl radical ([M-C₂H₅S]⁺ at m/z 119), and ions corresponding to C₂H₅S⁺ (m/z 61) and C₂H₅CHS⁺ (m/z 89). The base peak in the spectrum is often observed at m/z 61.

| m/z | Proposed Ion Structure/Fragment Loss | Significance |

|---|---|---|

| 180 | [C₆H₁₂S₃]⁺˙ (Molecular Ion) | Confirms the molecular formula. Often low in abundance. |

| 151 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the molecular ion. |

| 119 | [M - C₂H₅S]⁺ | Loss of a thioethyl radical, indicating cleavage of C-S and C-C bonds. |

| 92 | [C₂H₄S₂]⁺˙ | Fragment containing two sulfur atoms. |

| 89 | [C₃H₅S₂]⁺ or [C₂H₅CHS]⁺ | Significant fragment from ring cleavage. |

| 61 | [C₂H₅S]⁺ | Thioethyl cation, often the base peak, characteristic of the ethyl-sulfur moiety. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate measurement of its mass. nist.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of an ion with high precision, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of a molecule from its measured mass.

For this compound, the molecular formula is C₆H₁₂S₃. nist.gov The theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and sulfur (³²S). This calculated theoretical mass serves as a reference against which the experimentally measured mass is compared. The confirmation of the molecular formula provides strong evidence for the compound's identity, distinguishing it from other isobaric compounds (different compounds with the same nominal mass).

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂S₃ | nist.gov |

| Average Molecular Weight | 180.354 g/mol | nist.gov |

| Theoretical Monoisotopic Mass (M) | 180.01011 Da | Calculated |

| Typical HRMS Mass Accuracy | < 5 ppm | nist.gov |

Integration with Chromatographic Methods (GC-MS, GC×GC-TOFMS)

To analyze this compound in complex mixtures, mass spectrometry is typically coupled with a chromatographic separation technique, most commonly gas chromatography (GC). Gas chromatography-mass spectrometry (GC-MS) allows for the separation of volatile compounds in a sample before they are introduced into the mass spectrometer for detection and identification. nih.gov This is crucial for separating the cis and trans stereoisomers of this compound from each other and from other matrix components. The retention time from the GC column provides an additional layer of identification.

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. researchgate.net In GC×GC, two columns with different separation mechanisms are coupled, allowing for the separation of compounds that may co-elute on a single column. researchgate.net When paired with a high-speed mass spectrometer like a TOFMS (GC×GC-TOFMS), this technique provides a powerful tool for resolving and identifying trace-level compounds in challenging matrices. The structured chromatograms generated by GC×GC can group compounds with similar chemical structures, aiding in their identification. researchgate.net

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|---|---|---|

| Capillary | DB-Wax | 1795 | nist.gov |

| Capillary | TC-FFAP | 1797 | nist.gov |

| Capillary | HP-Innowax | 1811 | nist.gov |

Stable Isotope Dilution Assay (SIDA) for Absolute Quantitation of Stereoisomers

Stable Isotope Dilution Assay (SIDA) is the gold standard for accurate and precise quantification of chemical compounds. This technique involves adding a known amount of a stable isotope-labeled version of the analyte to the sample as an internal standard. For this compound, a quantitative method has been developed based on SIDA using synthesized deuterium-labeled [²H₄]-3,5-diethyl-1,2,4-trithiolanes as internal standards. researchgate.net

Because the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it can account for sample matrix effects and variations in extraction efficiency and instrument response. The native and labeled compounds are separated chromatographically, and their respective signals are measured by mass spectrometry. The ratio of the signal from the native analyte to that of the labeled internal standard is used to calculate the exact concentration of the analyte. When combined with enantioselective chromatography, SIDA allows for the absolute quantitation of individual stereoisomers, a critical capability for understanding the properties and occurrence of the different forms of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. researchgate.net It is instrumental in confirming the identity of this compound and assigning the relative stereochemistry of its diastereomers.

¹H NMR and ¹³C NMR Spectral Interpretation

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three distinct types of protons:

Methine protons (S-CH-S): These are the protons attached to the carbons of the trithiolane ring (C3 and C5). Their chemical shift would be in the downfield region characteristic of protons attached to carbons bearing heteroatoms. The relative orientation of the ethyl groups in the cis and trans isomers would influence the magnetic environment of these protons, leading to different chemical shifts for each isomer.

Methylene protons (-CH₂-CH₃): These protons of the ethyl group would appear as a quartet due to coupling with the adjacent methyl protons.

Methyl protons (-CH₂-CH₃): These protons would appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR: The carbon NMR spectrum would show three signals corresponding to the three types of carbon atoms:

Methine carbons (S-C-S): The carbons of the trithiolane ring.

Methylene carbons (-CH₂-CH₃): The methylene carbons of the ethyl groups.

Methyl carbons (-CH₂-CH₃): The terminal methyl carbons of the ethyl groups.

The symmetry of the molecules will affect the spectra. The cis isomer possesses a plane of symmetry, making the two methine protons/carbons and the two ethyl groups chemically equivalent. The trans isomer lacks this plane of symmetry, which could lead to more complex spectra if the molecule adopts a rigid conformation, though rapid ring-flipping at room temperature might average these environments.

| Nucleus | Group | Expected Multiplicity | Expected Chemical Shift Range (ppm) |

|---|---|---|---|

| ¹H | S-CH-S | Multiplet/Triplet | ~ 4.0 - 5.0 |

| -CH₂-CH₃ | Quartet (q) | ~ 1.5 - 2.5 | |

| -CH₂-CH₃ | Triplet (t) | ~ 0.9 - 1.5 | |

| ¹³C | S-C-S | - | ~ 50 - 70 |

| -CH₂-CH₃ | - | ~ 25 - 35 | |

| -CH₂-CH₃ | - | ~ 10 - 15 |

Advanced NMR Techniques for Diastereomeric and Enantiomeric Differentiation

Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to differentiate between the cis and trans diastereomers. In the cis isomer, the two ethyl groups are on the same side of the trithiolane ring, which would result in a through-space NOE correlation between their protons. This correlation would be absent in the trans isomer, where the ethyl groups are on opposite sides.

Differentiating the enantiomers of the chiral trans-isomer requires a chiral environment. This is achieved using chiral derivatizing agents (CDAs) or, more commonly, chiral solvating agents (CSAs). A CSA forms transient, diastereomeric complexes with each enantiomer in the NMR tube. These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the (3R,5R) and (3S,5S) enantiomers, allowing for their distinction and the determination of enantiomeric excess.

Vibrational Spectroscopy for Chiral Analysis

Vibrational spectroscopy techniques that utilize circularly polarized light can be used for the chiral analysis of the trans-enantiomers of this compound. These methods, known as Vibrational Optical Activity (VOA), measure the small difference in the absorption or scattering of left versus right circularly polarized infrared radiation by a chiral molecule.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of electronic circular dichroism and measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nist.govijbr.com.pk The resulting VCD spectrum consists of positive and negative bands, creating a unique fingerprint for a specific enantiomer. Its mirror-image enantiomer will produce a VCD spectrum of equal magnitude but opposite sign. VCD has become a powerful method for determining the absolute configuration of chiral molecules in solution. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Elucidation

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. spectroscopyeurope.comnih.gov Unlike methods that require crystallization, VCD analysis can be performed on samples directly in solution, which is advantageous for molecules that are difficult to crystallize. spectroscopyeurope.com The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are mirror images of each other, exhibiting equal magnitude but opposite signs. spectroscopyeurope.com

The process of determining the absolute configuration of a chiral molecule like this compound involves a combination of experimental measurement and theoretical calculation. americanlaboratory.com

Methodology for Absolute Configuration Determination using VCD:

Experimental Spectrum Measurement : A solution of the enantiomerically pure sample is prepared. Common deuterated solvents like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are often used to avoid solvent interference in the infrared region. spectroscopyeurope.com The VCD spectrum is then measured using a specialized VCD spectrometer, which is typically a modified Fourier-transform infrared (FTIR) spectrometer. jascoinc.com The measurement can take several hours to achieve a sufficient signal-to-noise ratio due to the very small VCD signal (ΔA is typically in the range of 10⁻³ to 10⁻⁵). spectroscopyeurope.comamericanlaboratory.com

Theoretical Spectrum Calculation : The VCD spectrum for one of the possible enantiomers (e.g., the R,R- or S,S-enantiomer of this compound) is simulated using ab initio or density functional theory (DFT) calculations. americanlaboratory.com For flexible molecules, this step is more complex as it requires calculating the VCD spectra for all conformers that contribute significantly to the Boltzmann equilibrium and then summing them proportionally. spectroscopyeurope.com

Spectral Comparison : The experimentally measured VCD spectrum is compared with the theoretically calculated spectrum. schrodinger.com If the signs and relative intensities of the major spectral bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is assigned as that of the enantiomer used for the calculation. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one (i.e., the signs are opposite), the sample has the opposite absolute configuration. americanlaboratory.com

This comparison provides a high level of confidence in the assignment of the absolute stereochemistry of chiral molecules like the isomers of this compound.

| Step | Description | Key Considerations |

| 1. Sample Preparation | Dissolve 5-10 mg of the purified chiral compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). | Solvent choice is critical to avoid overlapping IR absorption bands. spectroscopyeurope.comschrodinger.com |

| 2. VCD Measurement | Acquire the VCD and IR spectra simultaneously using a VCD spectrometer. Measurement time is typically 1-8 hours. | High sample concentration is needed due to the weak VCD signal. jascoinc.comamericanlaboratory.com |

| 3. Computational Modeling | Perform DFT calculations for one enantiomer to predict its theoretical VCD spectrum. This includes conformational analysis. | For flexible molecules, a Boltzmann-weighted average of all significant conformer spectra is required. spectroscopyeurope.com |

| 4. Spectrum Comparison | Compare the experimental VCD spectrum with the calculated spectrum of the known enantiomer and its mirror image. | A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration. americanlaboratory.com |

Advanced Sample Preparation and Pre-Concentration Strategies for Trace Analysis

Detecting trace amounts of volatile organosulfur compounds such as this compound in complex samples requires effective preparation and pre-concentration techniques. These strategies are designed to isolate and enrich the target analytes, thereby enhancing the sensitivity and selectivity of subsequent analytical measurements.

Solid-Phase Microextraction (SPME) for Volatile Organosulfur Compounds

Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and versatile sample preparation technique widely used for the isolation and concentration of volatile and semi-volatile organic compounds from various matrices. nih.govmdpi.com For the analysis of volatile organosulfur compounds, headspace SPME (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a common approach. purdue.edunih.gov

In HS-SPME, a fused silica (B1680970) fiber coated with a sorptive stationary phase is exposed to the headspace above the sample. purdue.edu Volatile analytes, including organosulfur compounds, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. nih.gov After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the heated injection port of a GC, where the adsorbed analytes are thermally desorbed for analysis. purdue.edu

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, and temperature. Various fiber coatings are commercially available, and their selection is based on the polarity and volatility of the target analytes. mdpi.com

| SPME Fiber Coating | Abbreviation | Primary Application / Target Analytes |

| Polydimethylsiloxane | PDMS | Nonpolar, high molecular weight volatile compounds. sigmaaldrich.com |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Polar and nonpolar volatile compounds; general-purpose. nih.gov |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Small, highly volatile compounds, including sulfur gases. sigmaaldrich.com |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Wide range of volatiles and semi-volatiles; broad-spectrum analysis. nih.gov |

Optimization of extraction parameters is crucial for achieving high sensitivity. For instance, increasing the extraction temperature can promote the volatilization of analytes into the headspace, but excessive heat may degrade thermally labile compounds. purdue.edu

Thiol Enrichment Methodologies

Thiol-containing compounds are a specific subclass of organosulfur compounds characterized by the sulfhydryl (-SH) group. britannica.com Due to their reactivity and often low concentrations in biological or environmental samples, enrichment strategies are frequently employed to facilitate their detection and quantification. mdpi.com These methods typically involve the selective derivatization of the thiol group to form a stable, easily detectable product.

One common approach is to use reagents that react specifically with the thiol moiety. nih.gov This derivatization serves two main purposes: it "tags" the thiol for selective extraction and can introduce a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence spectroscopy. researchgate.net The resulting derivative can then be concentrated using solid-phase extraction (SPE) before analysis by techniques like high-performance liquid chromatography (HPLC).

The process generally involves:

Reduction : Disulfide bonds within the sample are often reduced to free thiols to allow for the measurement of total thiol content. Reagents like sodium borohydride (NaBH₄) are used for this purpose. nih.gov

Derivatization : The sample is treated with a thiol-specific reagent.

Extraction/Clean-up : The derivatized thiols are isolated from the sample matrix using SPE.

Analysis : The enriched derivatives are analyzed by chromatography.

Common derivatizing agents for thiols include those with maleimide or iodoacetamide functional groups, which exhibit high reactivity and selectivity towards sulfhydryl groups. researchgate.net

| Derivatization Reagent | Functional Group | Detection Method |

| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Disulfide | UV-Vis Spectrophotometry |

| N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-yl)methyl iodoacetamide | Iodoacetamide | Fluorescence Detection researchgate.net |

| Maleimide-functionalized probes | Maleimide | Fluorescence or Mass Spectrometry |

These enrichment strategies are essential for overcoming the challenges associated with the low concentration and inherent instability of thiols in complex samples. nih.gov

Computational Chemistry and Theoretical Investigations of 3,5 Diethyl 1,2,4 Trithiolane

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict a wide range of properties, from molecular structure and stability to spectroscopic characteristics and reactivity, without the need for empirical data.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and energetics of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic properties of a molecule based on its electron density.

For 3,5-diethyl-1,2,4-trithiolane, these calculations could provide valuable insights into its fundamental properties. By solving the Schrödinger equation (or the Kohn-Sham equations in DFT), one can determine the molecule's geometry, bond lengths, bond angles, and dihedral angles. Furthermore, these methods can be used to calculate the molecule's total energy, which is crucial for assessing its stability relative to other isomers or decomposition products.

DFT, in particular, has proven to be a versatile tool for studying organosulfur compounds. researchgate.netresearchgate.netacs.org The choice of functional and basis set is critical for obtaining accurate results and would need to be carefully benchmarked for this specific system. A hypothetical application of DFT to this compound could yield data on its electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the molecule's electronic excitability and chemical reactivity. |

| Dipole Moment | 1.8 D | Provides insight into the molecule's polarity and intermolecular interactions. |

Computational methods are also instrumental in predicting various spectroscopic parameters. For this compound, this could include Nuclear Magnetic Resonance (NMR) chemical shifts and Vibrational Circular Dichroism (VCD) spectra.

The prediction of NMR chemical shifts is a valuable tool for structure elucidation. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the structure of the molecule and assign specific resonances to individual atoms.

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. Since this compound exists as stereoisomers (cis and trans), VCD could be used to distinguish between them. Computational prediction of the VCD spectrum for each enantiomer would allow for a direct comparison with the experimental spectrum, enabling the assignment of the absolute configuration.

Conformational Analysis and Potential Energy Surfaces of Stereoisomers

The 1,2,4-trithiolane (B1207055) ring is a flexible five-membered ring, and the presence of two ethyl groups in this compound introduces additional conformational flexibility. A thorough conformational analysis is essential for understanding the molecule's structure-property relationships.

Computational methods can be used to explore the potential energy surface (PES) of the molecule, identifying all stable conformers (local minima on the PES) and the transition states that connect them. acs.orgcwu.edu This involves systematically varying the dihedral angles of the ring and the side chains and calculating the energy at each point. For flexible ring systems, this can be a complex task, but various computational strategies, such as stochastic search methods, can be employed. researchgate.net

The results of a conformational analysis would provide the relative energies of the different conformers, their geometric parameters, and the energy barriers for interconversion between them. This information is crucial for understanding which conformations are most likely to be present at a given temperature and how they might influence the molecule's reactivity and biological activity. Given that this compound has cis and trans isomers, a separate conformational analysis for each would be necessary to understand their distinct behaviors.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its formation, decomposition, or reactions with other molecules. Sulfur-containing heterocycles are known to participate in a variety of reactions, and computational modeling can provide detailed insights into the reaction pathways. mdpi.comescholarship.orgacs.orgnih.govacs.org

By mapping out the reaction pathway on the potential energy surface, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's kinetics and mechanism. DFT is a widely used method for locating transition states and calculating activation energies.

For example, one could computationally model the oxidation of the sulfur atoms in the trithiolane ring or the cleavage of the S-S bonds. Such studies would provide valuable information on the molecule's stability and reactivity under different conditions.

Hypothetical Reaction Energetics for a Postulated Reaction of this compound

| Reaction Step | Energy Change (kcal/mol) | Description |

|---|---|---|

| Reactant Complex Formation | -2.5 | Initial association of reactants. |

| Transition State | +15.8 | The energy barrier for the reaction. |

| Product Complex Formation | -5.1 | Formation of the product complex. |

| Product Release | +1.2 | Dissociation of the final products. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, providing insights into solvent effects and intermolecular interactions. rsc.orguchicago.edunih.govbioinformaticsreview.comacs.org

In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule in a solvent environment and the study of its interactions with solvent molecules.

For this compound, MD simulations could be used to investigate how the solvent influences its conformational preferences. The simulations could also provide information on the molecule's solvation free energy, which is a key factor in its solubility. Furthermore, MD simulations can be used to study the aggregation behavior of the molecule and its interactions with other molecules, such as biological macromolecules.

Biological Significance and Interdisciplinary Applications of 3,5 Diethyl 1,2,4 Trithiolane in Academic Research

Structure-Odor Relationships and Sensory Impact

The sensory characteristics of 3,5-Diethyl-1,2,4-trithiolane are intricately linked to its stereochemistry, with different isomers exhibiting unique odor profiles and potencies. This has significant implications for the food and flavor industries, where understanding these nuances is crucial for product development and quality control.

Comprehensive Sensory Evaluation of Stereoisomers and Analogues

Research has revealed distinct olfactory differences between the cis and trans stereoisomers of this compound. The trans-enantiomers are characterized by cooked onion-like and fruity, as well as blackcurrant-like and fruity aroma impressions. researchgate.net In contrast, the cis-isomer is described as having a meat broth-like and cooked onion-like aroma. researchgate.net This highlights the critical role of the spatial arrangement of the ethyl groups on the trithiolane ring in determining the perceived scent.

Analogues of this compound, such as 3,5-dimethyl-1,2,4-trithiolane (B1582227), also contribute to the aroma profiles of various cooked foods, including pork, beef, mutton, and chicken, as well as roasted nuts and cooked vegetables. thegoodscentscompany.com The general odor profile of this compound is described as sulfurous, with notes of onion, roasted meat, and garlic. scent.vn

Below is an interactive data table summarizing the sensory evaluation of this compound stereoisomers.

| Stereoisomer | Odor Description |

| trans-3,5-Diethyl-1,2,4-trithiolane (B12789879) | Cooked onion-like, fruity, blackcurrant-like |

| cis-3,5-Diethyl-1,2,4-trithiolane | Meat broth-like, cooked onion-like |

Determination of Odor Activity Values and Recognition Thresholds

The sensory impact of a volatile compound is not only determined by its odor quality but also by its odor activity value (OAV), which is the ratio of its concentration in a substance to its odor threshold. The odor thresholds of the this compound stereoisomers have been determined using gas chromatography-olfactometry.

The trans-enantiomers exhibit significantly lower odor thresholds, at 0.027 and 0.056 nanograms per liter of air, respectively. researchgate.net The cis-isomer has a higher recognition threshold, which is five to ten times greater than that of the trans-isomers. researchgate.net This indicates that the trans-isomers are considerably more potent odorants. For comparison, the related compound 3,5-dimethyl-1,2,4-trithiolane has a reported odor threshold of 10 parts per billion. perfumerflavorist.com

The following interactive data table presents the odor thresholds of this compound stereoisomers.

| Stereoisomer | Odor Threshold (ng/L in air) |

| trans-3,5-Diethyl-1,2,4-trithiolane (Enantiomer 1) | 0.027 |

| trans-3,5-Diethyl-1,2,4-trithiolane (Enantiomer 2) | 0.056 |

| cis-3,5-Diethyl-1,2,4-trithiolane | 5-10 times higher than trans-isomers |

Broader Biological Activities of Organosulfur Compounds (General Trithiolane Context)

Organosulfur compounds, including the broader class of trithiolanes, are recognized for a range of biological activities that are of interest in medicinal chemistry and human health. These activities are often linked to the unique chemical properties of the sulfur atoms within their structures.

Mechanistic Studies of Antioxidant Properties

The antioxidant properties of organosulfur compounds are a subject of extensive research. While specific mechanistic studies on this compound are limited, the antioxidant activity of related thiol-containing compounds, such as 1,2,4-triazole-3-thiols, has been investigated. These compounds exhibit free radical scavenging potential, with their efficacy influenced by the presence of electron-donating functional groups. nih.gov

The primary mechanisms by which thiol-containing compounds exert their antioxidant effects include hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the thiol group donates a hydrogen atom to a free radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron from the antioxidant molecule to the free radical. Quantum chemical calculations have been employed to elucidate the structural influences on the antioxidant activity of these compounds and to predict the favored mechanism of radical scavenging. nih.gov

Investigations into Antimicrobial and Antifungal Activity Mechanisms

The antimicrobial and antifungal properties of organosulfur compounds are well-documented. For instance, various 1,2,4-triazole derivatives have demonstrated significant biological activities, including antimicrobial and antifungal effects. pensoft.net The mode of action of antifungal azoles, a class of compounds that includes triazoles, involves the inhibition of ergosterol synthesis, a key component of the fungal cell membrane. nih.govyoutube.comebsco.com Specifically, they target the enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. nih.govyoutube.com This disruption of the cell membrane's integrity ultimately leads to the inhibition of fungal growth.

Mechanisms of resistance to azole antifungals include alterations in the drug target, overexpression of the target enzyme, and the use of efflux pumps to remove the drug from the fungal cell. nih.gov While these mechanisms are well-understood for many azole antifungals, specific studies on the antimicrobial and antifungal mechanisms of this compound are not yet widely available.

Exploration of Enzyme Modulation and Participation in Biological Redox Reactions

Organosulfur compounds have been shown to modulate the activity of various enzymes. For example, certain 1,2,4-triazole derivatives have been found to be potent inhibitors of enzymes such as α-glucosidase and urease. lew.ro The inhibition of these enzymes has potential therapeutic applications.

Furthermore, thiol-containing compounds play a crucial role in biological redox reactions and the maintenance of cellular redox homeostasis. The reversible oxidation and reduction of thiol groups are fundamental to many cellular processes. Thiol compounds can act as antioxidants by directly scavenging free radicals and can also participate in redox signaling pathways that regulate cellular function. The contribution of one-electron redox mechanisms, involving free radical-mediated oxidation and antioxidation, is an area of active investigation. researchgate.net The specific roles of trithiolanes like this compound in these complex biological processes are a promising area for future research.

Potential as Biochemical Pathway Intermediates or Precursors

The role of this compound as a definitive intermediate or precursor in established biochemical pathways is a subject of ongoing scientific investigation, with current literature primarily highlighting its formation from other compounds rather than its subsequent conversion. Evidence points to its genesis from the degradation of sulfur-containing precursors found in certain plants, particularly of the Allium genus.

Research suggests that this compound is formed through a reaction pathway originating from the enzymatic and thermal breakdown of cysteine sulfoxides. For instance, a proposed route involves the formation of bis-(1-sulfanylpropyl)sulfide, which then serves as a precursor to this compound. This indicates that the trithiolane is a product of a cascade of reactions initiated by the disruption of plant tissues, such as during cooking.

Furthermore, studies on the volatile compounds produced during the thermal degradation of alliin and deoxyalliin, both found in garlic and onions, suggest these can lead to the formation of various sulfur-containing molecules, including trithiolanes. The specific enzymatic and chemical transformations involved are complex and are influenced by factors such as temperature and the presence of other reactive molecules.